Ethyl 7-hydroxypyrazolo[1,5-a]pyrimidine-6-carboxylate
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Overview
Description
Ethyl 7-hydroxypyrazolo[1,5-a]pyrimidine-6-carboxylate is a heterocyclic compound with the molecular formula C9H9N3O3. It is known for its unique structure, which combines a pyrazole ring fused to a pyrimidine ring. This compound has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Mechanism of Action
Target of Action
The primary targets of Ethyl 7-hydroxypyrazolo[1,5-a]pyrimidine-6-carboxylate are currently unknown. This compound is a relatively new chemical entity and research into its specific targets is ongoing .
Mode of Action
It is known that pyrazolo[1,5-a]pyrimidine derivatives can be prepared via sequential site-selective cross-coupling reactions
Biochemical Pathways
It has been suggested that tetrahydropyrazolo[1,5-a]pyrimidine can act as an adenine mimetic, binding to atp-binding sites of proteins . This suggests that this compound may have a similar effect, potentially influencing a wide range of biochemical pathways.
Pharmacokinetics
The compound is known to be a solid at room temperature, suggesting that it may be orally bioavailable
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For this compound, these factors could include temperature, pH, and the presence of other chemicals. The compound is known to be stable at room temperature
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 7-hydroxypyrazolo[1,5-a]pyrimidine-6-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes, optimizing reaction conditions such as temperature, pressure, and catalyst use to maximize yield and purity. Specific details on industrial methods are often proprietary and may vary between manufacturers .
Chemical Reactions Analysis
Types of Reactions
Ethyl 7-hydroxypyrazolo[1,5-a]pyrimidine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to modify the pyrazole or pyrimidine rings.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone derivative, while substitution reactions can introduce various functional groups onto the pyrazole or pyrimidine rings .
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structure and biological activity.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
Ethyl pyrazolo[1,5-a]pyrimidine-6-carboxylate: Lacks the hydroxyl group, which may affect its reactivity and biological activity.
7-Hydroxypyrazolo[1,5-a]pyrimidine-6-carboxylate: Lacks the ethyl ester group, which can influence its solubility and chemical properties.
Uniqueness
Ethyl 7-hydroxypyrazolo[1,5-a]pyrimidine-6-carboxylate is unique due to the presence of both the ethyl ester and hydroxyl groups, which confer distinct chemical and biological properties. These functional groups can enhance its reactivity and potential as a lead compound in drug development.
Properties
IUPAC Name |
ethyl 7-oxo-1H-pyrazolo[1,5-a]pyrimidine-6-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O3/c1-2-15-9(14)6-5-10-7-3-4-11-12(7)8(6)13/h3-5,11H,2H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLPSGPQQTUJWJE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C2C=CNN2C1=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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